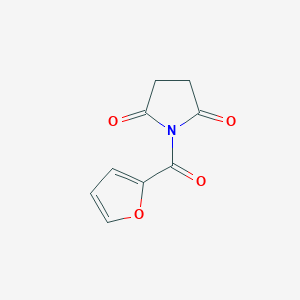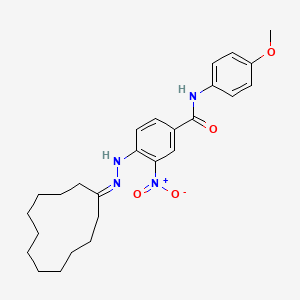![molecular formula C26H20N6O4S B10876977 N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 889948-57-6](/img/structure/B10876977.png)
N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Quinoline Moiety: The quinoline group is introduced through a nucleophilic substitution reaction, often using quinoline derivatives and suitable leaving groups.
Introduction of the Nitrophenyl Group: The nitrophenyl group is typically added via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid.
Final Coupling: The final step involves coupling the triazole-quinoline intermediate with the nitrophenyl group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and triazole moieties are known to interact with biological macromolecules, potentially disrupting cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxyphenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the quinoline and triazole moieties provides a distinctive profile that can be exploited for specific scientific and industrial applications.
This compound’s unique structure and properties make it a valuable subject of study in various fields, offering potential for new discoveries and applications.
Eigenschaften
CAS-Nummer |
889948-57-6 |
|---|---|
Molekularformel |
C26H20N6O4S |
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
N-(4-methoxy-2-nitrophenyl)-2-[(4-phenyl-5-quinolin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C26H20N6O4S/c1-36-19-12-14-21(23(15-19)32(34)35)28-24(33)16-37-26-30-29-25(31(26)18-8-3-2-4-9-18)22-13-11-17-7-5-6-10-20(17)27-22/h2-15H,16H2,1H3,(H,28,33) |
InChI-Schlüssel |
IBTIAJHKBFDPGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10876895.png)
![methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10876908.png)

![2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10876929.png)
![2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10876934.png)

![2-[2-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B10876949.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B10876954.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate](/img/structure/B10876960.png)
![14-(4-methoxyphenyl)-2-(2-methylphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876961.png)
![1-{[1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10876967.png)
![3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10876976.png)
![(4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876982.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876989.png)
